molecular formula C9H6BrNO2 B556507 5-Bromoindole-2-carboxylic acid CAS No. 7254-19-5

5-Bromoindole-2-carboxylic acid

Cat. No.: B556507
CAS No.: 7254-19-5
M. Wt: 254,09 g/mole
InChI Key: YAULOOYNCJDPPU-UHFFFAOYSA-N
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Description

5-Bromoindole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is used as a building block in the synthesis of various biochemical compounds and has applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors .

Mechanism of Action

Target of Action

5-Bromoindole-2-carboxylic acid and its hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase (RTK) in vascular endothelial cells and is thought to be the primary signaling VEGFR . It plays a crucial role in angiogenesis, a process necessary for tumor growth and metastasis .

Mode of Action

A molecular docking study revealed that this compound hydrazone derivatives had the best binding energies against the VEGFR TK domain . This suggests that these compounds interact with the VEGFR TK domain, inhibiting its activity and thus disrupting the signaling pathway .

Biochemical Pathways

The inhibition of VEGFR-2 TK activity by this compound derivatives affects the angiogenesis pathway . Angiogenesis is greatly influenced by vascular endothelial growth factors (VEGFs), which have a high affinity for VEGFRs . By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, which is crucial for cancer growth and metastasis .

Pharmacokinetics

The newly synthesized this compound hydrazone derivatives displayed adequate absorption levels .

Result of Action

The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested . The derivative 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was the most potent against Hep G2 hepatocellular carcinoma cells . Compound 5BDBIC inhibited VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Biochemical Analysis

Biochemical Properties

5-Bromoindole-2-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been used in the discovery of indole inhibitors of MMP-13 and the synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors . These interactions suggest that this compound may play a significant role in biochemical reactions.

Cellular Effects

This compound has been observed to have effects on various types of cells. For example, it has been found to decrease cell growth of three different types of human cancer cell lines (HepG2, A549, and MCF-7) . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes. For instance, it has been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Temporal Effects in Laboratory Settings

It has been observed that the compound displays adequate absorption levels and does not appear to inhibit cytochrome P450 .

Metabolic Pathways

It is known that indoles, including this compound, play a significant role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method includes the reaction of ethyl 5-bromoindole-2-carboxylate with sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the bromination and subsequent hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoindole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Oxidation Reactions: The indole ring can be oxidized to form different products.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds or nucleophiles can be used to replace the bromine atom.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromoindole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug development. Its ability to form stable hydrazone derivatives also makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291139
Record name 5-Bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-19-5
Record name 7254-19-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these compounds interact with EGFR and what are the downstream effects?

A1: Molecular docking studies suggest that 5-bromoindole-2-carboxylic acid derivatives bind to the tyrosine kinase domain of EGFR. [, ] This binding is thought to inhibit EGFR's kinase activity, preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. [] Specifically, compound 3a has been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. []

Q2: What is the structural characterization of these compounds?

A2: While specific details might vary depending on the derivative, all compounds are based on the this compound scaffold. This scaffold is further modified with various substituents, such as carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole groups. [] Structural characterization has been performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. []

Q3: What do we know about the structure-activity relationship (SAR) of these compounds?

A3: Research has shown that different substituents on the this compound scaffold significantly influence the binding affinity towards EGFR tyrosine kinase and consequently, their anti-proliferative activity. [] Compounds 3a, 3b, 3f, and 7 exhibited strong binding energies to the EGFR tyrosine kinase domain in silico. [] Among these, compound 3a emerged as a potent inhibitor, demonstrating significant anti-cancer activity against various cancer cell lines (HepG2, A549, and MCF-7). []

Q4: What is the in vitro and in vivo efficacy of these compounds?

A4: In vitro studies using human cancer cell lines (HepG2, A549, and MCF-7) showed that these novel indole derivatives, particularly compound 3a, effectively inhibited cell growth. [] This anti-proliferative effect is attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. [] Further in vivo studies are needed to validate these findings and assess their efficacy in animal models.

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